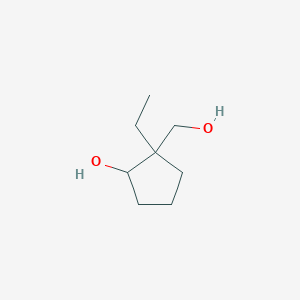
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol is a cyclic alcohol with a hydroxymethyl group and an ethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylmagnesium bromide (Grignard reagent) followed by the addition of formaldehyde. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as tributylphosphine or dimethylphenylphosphine can be used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Ethyl-2-(carboxymethyl)cyclopentan-1-one.
Reduction: 2-Ethylcyclopentan-1-ol.
Substitution: 2-Ethyl-2-(halomethyl)cyclopentan-1-ol.
Scientific Research Applications
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl group may also contribute to the compound’s hydrophobic interactions with biological molecules, affecting its overall bioactivity.
Comparison with Similar Compounds
Cyclopentanol: Lacks the ethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
2-Hydroxymethylcyclopentan-1-ol: Similar structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylcyclopentan-1-ol:
Uniqueness: 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both the ethyl and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
150065-73-9 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-8(6-9)5-3-4-7(8)10/h7,9-10H,2-6H2,1H3 |
InChI Key |
BIWDGZWQFCZYHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
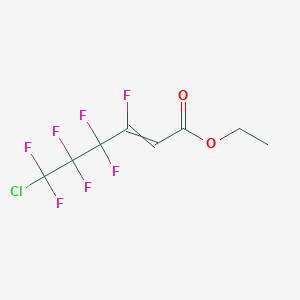
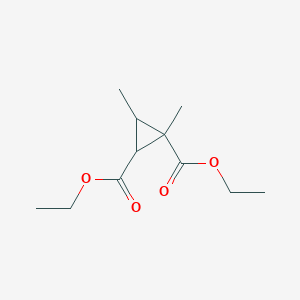
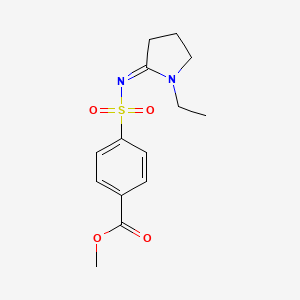
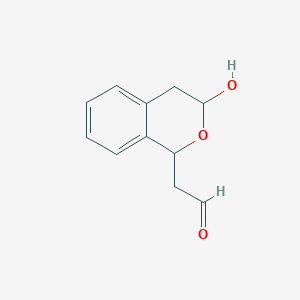
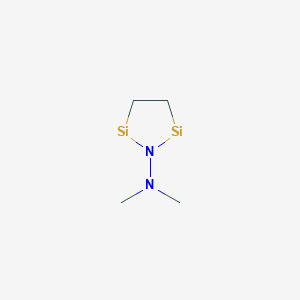
![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
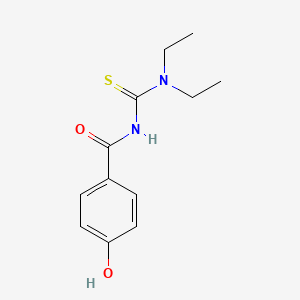
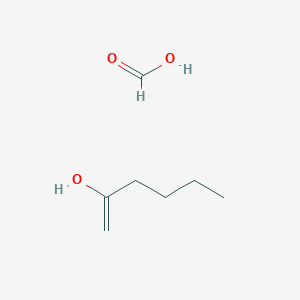
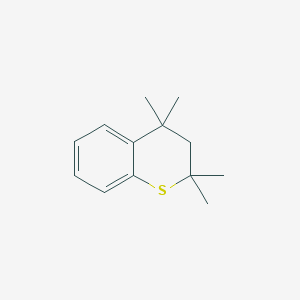
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)

